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N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide

G-quadruplex ESI mass spectrometry cation displacement

N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide (CAS 737763-53-0, also referred to as 360A in its N-methylquinolinium form) is a synthetic small molecule belonging to the N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide class. It is primarily recognized as a selective G-quadruplex (G4) nucleic acid stabilizer and telomerase inhibitor.

Molecular Formula C25H17N5O2
Molecular Weight 419.4 g/mol
Cat. No. B13658946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide
Molecular FormulaC25H17N5O2
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5N=C4
InChIInChI=1S/C25H17N5O2/c31-24(28-18-12-16-6-1-3-8-20(16)26-14-18)22-10-5-11-23(30-22)25(32)29-19-13-17-7-2-4-9-21(17)27-15-19/h1-15H,(H,28,31)(H,29,32)
InChIKeyJMNNXFSSDFQZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide: Structural Identity and Core Procurement Profile


N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide (CAS 737763-53-0, also referred to as 360A in its N-methylquinolinium form) is a synthetic small molecule belonging to the N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide class. It is primarily recognized as a selective G-quadruplex (G4) nucleic acid stabilizer and telomerase inhibitor [1]. The compound features a central pyridine-2,6-dicarboxamide core symmetrically substituted with two quinolin-3-yl moieties at the N2 and N6 amide positions, providing a preorganized planar architecture conducive to π–π stacking interactions with G-quartets [2]. Its molecular formula is C25H17N5O2 with a molecular weight of 419.4 g/mol .

Why N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide Cannot Be Casually Substituted for Procurement


Although multiple G4 ligands share the bis-quinoline or bis-quinolinium design motif, N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide (as its bioactive N-methylquinolinium iodide salt, 360A) exhibits a distinctive combination of dynamic binding behavior at quadruplex–duplex junctions, a specific K+ displacement stoichiometry upon G4 interaction, and a defined transcriptome perturbation profile that is not replicated by other in-class ligands such as PhenDC3, pyridostatin, or BRACO-19 [1][2]. Simple substitution with a structurally related pyridine-2,6-dicarboxamide derivative that bears different quinoline attachment positions (e.g., 2-quinolinyl vs. 3-quinolinyl) or lacks N-alkylation can dramatically alter G4 topology selectivity, thermal stabilization magnitude, and even the mechanism of ligand-induced conformational switching [3][4]. These functional divergences arise from the precise spatial orientation of the quinoline rings, the hydrogen-bonding capacity of the amide linkers, and the preorganized cleft geometry, meaning that procurement of a generic “bis-quinolinyl pyridine-dicarboxamide” without verifying regioisomeric identity and substitution pattern will not guarantee equivalent experimental outcomes.

Head-to-Head Quantitative Differentiation Evidence for N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide (360A)


K+ Displacement Stoichiometry Distinguishes 360A from PhenDC3 and Pyridostatin

Electrospray ionization mass spectrometry (ESI-MS) reveals that 360A, PhenDC3, and pyridostatin exhibit fundamentally different potassium ion displacement patterns upon binding to the human telomeric G4 sequence (h-Telo, 22AG). While PhenDC3 binding results in the ejection of one K+ ion from the intramolecular G4 (indicating disruption of one G-quartet), 360A binding does not induce K+ ejection under identical conditions, suggesting it stabilizes the native G4 fold without quartet disruption [1]. Pyridostatin, by contrast, induces K+ intake (quartet formation) when binding to G-rich sequences that do not pre-form G4 in 1 mM K+ alone [1]. This mechanistic divergence means that 360A uniquely preserves the native cation core of pre-formed G4 structures, a property critical for applications where native G4 topology must be maintained.

G-quadruplex ESI mass spectrometry cation displacement

Dynamic Reorientation at Quadruplex–Duplex Junctions Differentiates 360A from the Rigid Binder PhenDC3

High-resolution solution NMR structures of bis-quinolinium ligands bound to the quadruplex-duplex hybrid (QDH) from the PIM1 oncogene promoter demonstrate that 360A dynamically reorients between two positions at the Q-D junction, whereas PhenDC3 binds in a single rigid orientation [1][2]. Both ligands selectively recognize the hybrid QDH conformation in vitro and in Xenopus laevis oocytes, but the distinct binding dynamics of 360A suggest a fundamentally different recognition mechanism that may be exploitable for next-generation ligands with tunable selectivity at Q-D interfaces [1].

quadruplex-duplex hybrid NMR structure PIM1 oncogene

Transcriptome Perturbation Selectivity: 360A Targets Fewer Genes than PhenDC3 in HeLa S3 Cells

Whole-transcriptome analysis in HeLa S3 cells treated with equitoxic concentrations of 360A and PhenDC3 reveals that 360A induces differential expression of 650 genes (401 up-regulated, 249 down-regulated), whereas PhenDC3 modulates 2,686 genes (1,529 up-regulated, 1,157 down-regulated) [1]. Both compounds show enrichment of G4 motifs near the transcription start sites of regulated genes, but 360A produces a more restricted transcriptional footprint, which may be advantageous for applications requiring targeted G4-mediated gene modulation with fewer off-target transcriptional effects.

transcriptomics bisquinolinium gene regulation

Competitive G4 Stabilization Selectivity: 360A vs. BRACO-19 and PhenDC3 in FRET-Melting Assays

In a competitive FRET-melting assay, 1 µM 360A stabilizes the F21T G4 sequence with a ΔTm that is partially competed by excess unlabeled competitor oligonucleotides (42N, 58D, and ds26), revealing a distinct selectivity profile compared to BRACO-19 and PhenDC3 tested under identical conditions [1]. While all three ligands show preferential stabilization of G4 over duplex DNA (ds26), the rank order of stabilization magnitude and competitor sensitivity differs, with 360A showing intermediate sensitivity to G4 competitors relative to the more robust PhenDC3 and the less selective BRACO-19 [1].

FRET melting G4 selectivity competitive binding

Telomerase Inhibition Potency: 360A IC50 = 300 nM in TRAP-G4 Assay

360A inhibits human telomerase activity with an IC50 of 300 nM in the TRAP-G4 assay . In a primer extension assay using HEK293T cell lysates, 360A inhibits telomerase with an IC50 of 45–52 nM . For comparison, pyridostatin, another well-characterized G4 ligand from the same N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide family, exhibits a Kd of approximately 490 nM for G4 binding but does not have a directly comparable reported TRAP-G4 IC50 [1]. 360A thus provides a benchmark telomerase inhibition potency that is quantitatively defined and reproducible across independent studies.

telomerase inhibition TRAP-G4 cancer target

Fluorescent Nucleotide Recognition in Pure Water: A Unique Dual-Function Capability

The N-alkylquinolinium derivative of N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide (compound 1) functions as a water-soluble fluorescent receptor for ATP and GTP with high affinity (log K = 5.04 for ATP) and an order-of-magnitude selectivity for ATP over GTP [1]. The receptor operates via a photoinduced electron transfer (PET) quenching mechanism, with binding energy calculated at 8.7 kcal mol⁻¹. In contrast, a truncated N-alkyl quinolinium benzamide control compound (compound 2) lacking the pyridine-2,6-dicarboxamide cleft showed negligible nucleotide recognition, highlighting the essential role of the preorganized bis-quinolinium-pyridine-dicarboxamide architecture [1].

fluorescent receptor ATP/GTP recognition supramolecular chemistry

Optimal Application Scenarios for Procuring N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide (360A)


Native-State G4 Structural Biology Where Cation Core Integrity Must Be Preserved

360A is the preferred G4 ligand for biophysical studies (NMR, X-ray crystallography, native MS) where maintaining the native K+ coordination environment of the G-quadruplex is critical. Unlike PhenDC3, which ejects one K+ upon binding, or pyridostatin, which can induce de novo quartet formation, 360A binds without altering the number of intercalated K+ ions in pre-formed telomeric G4 structures [1]. This property makes 360A uniquely suited for high-resolution structural determination of ligand-G4 complexes in their physiologically relevant cation-bound states.

Oncogene Promoter G4 Targeting with Defined Quadruplex–Duplex Junction Engagement

For studies focused on quadruplex-duplex hybrid (QDH) structures at oncogene promoters such as PIM1, 360A offers a dynamic, two-state binding mode at the Q-D junction that is structurally distinct from the rigid binding of PhenDC3 [1][2]. This dynamic engagement may be advantageous for designing ligands that modulate transcriptional equilibria at genomic Q-D junctions, and 360A serves as the reference compound for this emerging targeting paradigm.

Transcriptome-Wide G4 Biology Studies Requiring a Narrow Transcriptional Footprint

When performing whole-transcriptome analyses to deconvolute G4-mediated gene regulation, 360A is the bis-quinolinium ligand of choice due to its restricted transcriptional footprint: it modulates approximately 650 genes in HeLa S3 cells, compared to ~2,686 genes modulated by PhenDC3 [1]. This narrower perturbation window reduces confounding off-target transcriptional effects and facilitates cleaner correlation between G4 motif presence and gene expression changes.

Dual-Application Supramolecular Sensing and DNA-Targeting Workflows

The N-alkylquinolinium form of the compound functions as a high-affinity fluorescent ATP/GTP receptor (log K = 5.04) in pure water via a PET quenching mechanism [1]. This dual functionality—G4 DNA binding plus nucleotide sensing—is intrinsic to the bis-quinolinium pyridine-2,6-dicarboxamide architecture and cannot be replicated by single-function G4 ligands such as BRACO-19 or TmPyP4. Laboratories pursuing integrated nucleic acid targeting and small-molecule sensing applications can procure a single compound to serve both workflows.

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